Z-VRPR-FMK (trifluoroacetate salt) is a synthetic peptide compound recognized for its role as an irreversible inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1, commonly known as MALT1. This compound has gained attention in biochemical research due to its specificity in inhibiting proteolytic activity associated with various cellular processes, particularly in immune responses and cancer cell survival.
Z-VRPR-FMK is derived from a peptide sequence that includes the amino acids valine, arginine, proline, and arginine, with the addition of a fluoromethylketone moiety that facilitates its irreversible binding to target enzymes. It is commercially available from several suppliers, including Enzo Life Sciences, and is often utilized in research settings focusing on protease inhibition.
Z-VRPR-FMK falls under the classification of small molecule inhibitors and is specifically categorized as a peptide-based protease inhibitor. Its mechanism of action involves covalent modification of cysteine residues in target enzymes, making it a valuable tool in studying protease functions and their implications in various biological processes.
The synthesis of Z-VRPR-FMK typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of a resin-bound amino acid, followed by sequential addition of protected amino acids using standard coupling reagents. The final step involves deprotection and cleavage from the resin to yield the free peptide.
The trifluoroacetate salt form is often produced to enhance solubility and stability in aqueous solutions. The synthesis may also involve high-performance liquid chromatography (HPLC) for purification and characterization of the final product. Analytical methods such as mass spectrometry are employed to confirm the molecular weight and purity of the synthesized compound.
The molecular structure of Z-VRPR-FMK features a backbone composed of four amino acids (Val-Arg-Pro-Arg) linked by peptide bonds, with a fluoromethylketone group attached to the terminal end. This structure allows for specific interactions with cysteine residues in target enzymes.
Z-VRPR-FMK primarily participates in covalent modification reactions with cysteine proteases, leading to the inhibition of enzymatic activity. The fluoromethylketone group reacts with the thiol group of cysteine residues, forming a stable thioether bond.
Kinetic studies have shown that Z-VRPR-FMK exhibits time-dependent inhibition characteristics, where prolonged exposure leads to increased levels of enzyme inhibition. The compound's efficacy can be quantified using various assay formats, including fluorescence-based assays that monitor substrate hydrolysis.
The mechanism by which Z-VRPR-FMK inhibits MALT1 involves binding to the active site of the enzyme, specifically targeting the cysteine residue critical for its proteolytic function. Upon binding, it forms a covalent bond that permanently disables the enzyme's activity.
Research indicates that Z-VRPR-FMK effectively inhibits MALT1-mediated cleavage of substrates involved in immune signaling pathways, thereby influencing cellular responses to stimuli such as antigen receptor activation . This inhibition has been linked to protective effects against certain lymphomas, highlighting its potential therapeutic applications.
Relevant analyses include HPLC for purity assessment and spectroscopic methods for structural confirmation.
Z-VRPR-FMK is widely used in scientific research for:
Z-VRPR-FMK (trifluoroacetate salt) is an irreversible peptidyl inhibitor with the molecular formula C₃₃H₅₀F₄N₁₀O₈ and a molecular weight of 790.81 g/mol [1] [8]. The compound features a benzyloxycarbonyl (Z) group at the N-terminus, followed by a Val-Arg-Pro-Arg (VRPR) tetrapeptide sequence, and terminates with a fluoromethyl ketone (FMK) warhead that covalently binds to the catalytic cysteine residue (Cys464) of MALT1 [7] [9]. The trifluoroacetate (TFA) salt form enhances water solubility and stability while maintaining biological activity equivalent to the free base [1]. Key physicochemical properties include:
Table 1: Physicochemical Properties of Z-VRPR-FMK TFA
Property | Value |
---|---|
Molecular Formula | C₃₃H₅₀F₄N₁₀O₈ |
Molecular Weight | 790.81 g/mol |
Purity | ≥98% |
Storage Conditions | Sealed, room temperature |
Solubility | Enhanced in aqueous buffers (TFA salt) |
Structurally, Z-VRPR-FMK exploits MALT1’s substrate specificity for arginine at the P1 position. The inhibitor binds the protease domain through:
Table 2: Warhead Comparison of MALT1 Inhibitors
Warhead Type | Inhibitor Example | Mechanism | Selectivity |
---|---|---|---|
Fluoromethyl Ketone (FMK) | Z-VRPR-FMK | Irreversible covalent bond with Cys464 | Moderate |
Acyloxymethyl Ketone | Biotin-LVSR-AOMK | Irreversible; allows probe conjugation | High |
Z-VRPR-FMK emerged in the late 2000s as one of the first chemical tools to target MALT1 proteolytic activity. Its development timeline includes:
Despite early promise, limitations spurred next-generation inhibitors:
Z-VRPR-FMK’s therapeutic relevance stems from its disruption of MALT1-dependent oncogenic signaling:
In activated B-cell-like DLBCL (ABC-DLBCL), constitutive MALT1 activity drives pathogenesis through:
Table 3: MALT1 Substrates and Functional Consequences in Lymphoma
Substrate | Cleavage Site | Functional Impact | Inhibition by Z-VRPR-FMK |
---|---|---|---|
A20 | Arg-XXX | Loss of NF-κB suppression | Prevents degradation [3] |
Bcl10 | Arg-XXX | Enhanced cell adhesion/fibronectin binding | Blocks cleavage [9] |
CYLD | Arg-XXX | Deregulated JNK signaling | Inhibits proteolysis [5] |
Recent studies reveal broader roles:
Compound Synonyms Table
Synonym | Context |
---|---|
Z-Val-Arg-Pro-Arg-FMK | Peptide sequence nomenclature |
VRPR | Abbreviated form |
MALT1 Inhibitor IV | Commercial designations |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8